3-Adamantan-1-yl-2-amino-propionic acid 3-Adamantan-1-yl-2-amino-propionic acid
Brand Name: Vulcanchem
CAS No.: 95975-81-8
VCID: VC4282093
InChI: InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16)
SMILES: C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N
Molecular Formula: C13H21NO2
Molecular Weight: 223.316

3-Adamantan-1-yl-2-amino-propionic acid

CAS No.: 95975-81-8

Cat. No.: VC4282093

Molecular Formula: C13H21NO2

Molecular Weight: 223.316

* For research use only. Not for human or veterinary use.

3-Adamantan-1-yl-2-amino-propionic acid - 95975-81-8

Specification

CAS No. 95975-81-8
Molecular Formula C13H21NO2
Molecular Weight 223.316
IUPAC Name 3-(1-adamantyl)-2-aminopropanoic acid
Standard InChI InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16)
Standard InChI Key ZAQXSMCYFQJRCQ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N

Introduction

3-Adamantan-1-yl-2-amino-propionic acid is a unique organic compound characterized by its adamantane moiety attached to a propionic acid backbone with an amino group. Its molecular formula is C₁₃H₂₁NO₂, and it has a molecular weight of approximately 223.31 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its structural features, which contribute to its diverse chemical and biological properties.

Synthesis Methods

The synthesis of 3-Adamantan-1-yl-2-amino-propionic acid typically involves the functionalization of adamantane derivatives. A common method includes the reaction of adamantane with bromine to form 1-bromoadamantane, followed by a nucleophilic substitution with a suitable amine to introduce the amino group. The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety.

Synthetic Route Overview

  • Formation of Adamantane Derivative: Starting from a suitable adamantane precursor.

  • Introduction of Amino Group: Utilizing amination techniques to introduce the amino group at the appropriate position.

  • Carboxylic Acid Formation: Converting the resulting amine into the corresponding propionic acid derivative.

Chemical Reactions and Applications

3-Adamantan-1-yl-2-amino-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can convert the amino group to other functional groups using reducing agents such as lithium aluminum hydride.

  • Substitution: The amino group can participate in substitution reactions with various electrophiles like alkyl halides.

Biological Applications

The compound's unique structure makes it a candidate for various biological applications:

  • Neurological Disorders: It may exhibit neuroprotective properties similar to memantine, an NMDA receptor antagonist used in treating Alzheimer's disease.

  • Antiviral Activity: Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses, by inhibiting the M2 protein ion channel.

  • Cancer Research: There is potential for anticancer properties due to its structural resemblance to compounds that induce apoptosis in cancer cells.

Research Findings and Future Directions

Recent studies have explored the potential of adamantane derivatives in drug design. The incorporation of 3-Adamantan-1-yl-2-amino-propionic acid into peptides can enhance their stability and biological activity due to its lipophilic nature, which facilitates better membrane permeability.

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